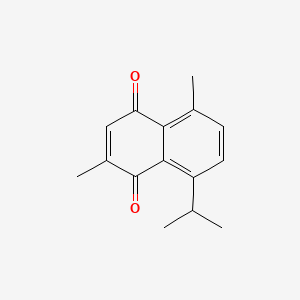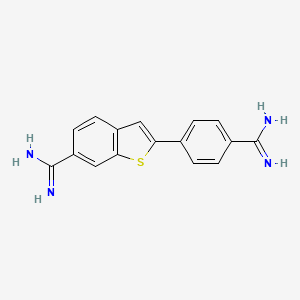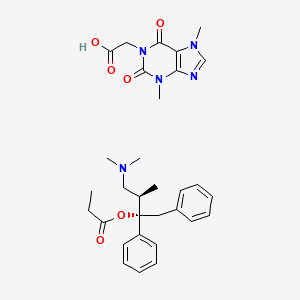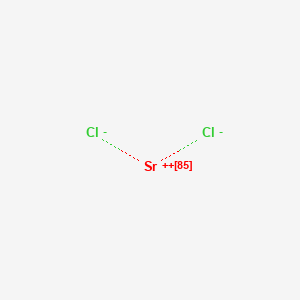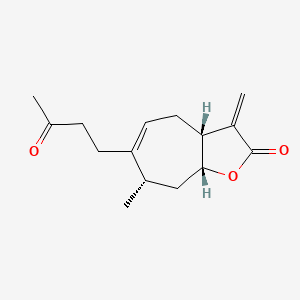
2,3,4-Trihydroxybenzylhydrazine
描述
2,3,4-Trihydroxybenzylhydrazine is a chemical compound with the molecular formula C7H10N2O3. It is known for its role as a metabolite of benserazide, a drug used in combination with levodopa for the treatment of Parkinson’s disease. The compound is characterized by the presence of three hydroxyl groups attached to a benzene ring and a hydrazine group attached to the benzyl position .
作用机制
Target of Action
The primary target of 2,3,4-Trihydroxybenzylhydrazine is the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the biosynthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
This compound, a hydrolysis product of benserazide, acts as a potent inhibitor of AADC . It prevents the formation of dopamine from levodopa in extracerebral tissues, thereby minimizing the occurrence of extracerebral side effects .
Biochemical Pathways
The compound affects the pathway of dopamine biosynthesis. By inhibiting AADC, it prevents the decarboxylation of levodopa to dopamine . This results in an increase in systemic exposure to levodopa and its metabolite, 3-O-methyldopa (3-OMD) .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism in the intestinal mucosa and the liver . The coadministration of levodopa/benserazide results in a major increase in systemic exposure to levodopa and 3-OMD and a decrease in levodopa clearance .
Result of Action
The inhibition of AADC by this compound leads to a decrease in the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa for transport to the brain . This results in an enhanced therapeutic effect in conditions like Parkinson’s disease, where there is a deficiency of dopamine .
生化分析
Biochemical Properties
2,3,4-Trihydroxybenzylhydrazine plays a crucial role in biochemical reactions by inhibiting the activity of catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, this compound increases the levels of these neurotransmitters, which can have various physiological effects. The compound interacts with the active site of COMT, preventing the enzyme from binding to its substrates and carrying out the methylation process .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, the compound increases the levels of dopamine by inhibiting its degradation, which can enhance neurotransmission and improve cognitive functions . Additionally, this compound influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter metabolism. This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of catechol-O-methyltransferase (COMT). By occupying this site, the compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting the methylation process . This inhibition results in increased levels of catecholamines, which can have various physiological effects. Additionally, this compound may also interact with other biomolecules, such as receptors and transporters, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and enzyme activity . The stability and degradation of the compound can influence its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit catechol-O-methyltransferase (COMT) and increase neurotransmitter levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of catecholamines. The compound inhibits catechol-O-methyltransferase (COMT), which is responsible for the methylation of catecholamines . This inhibition leads to increased levels of dopamine, norepinephrine, and epinephrine, which can affect various physiological processes . Additionally, this compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its efficacy and potency in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with catechol-O-methyltransferase (COMT) and inhibits its activity . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
2,3,4-Trihydroxybenzylhydrazine can be synthesized through various methods. One common approach involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
2,3,4-Trihydroxybenzylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylhydrazine derivatives
科学研究应用
2,3,4-Trihydroxybenzylhydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
相似化合物的比较
Similar Compounds
Benserazide: A precursor to 2,3,4-Trihydroxybenzylhydrazine, used in combination with levodopa for Parkinson’s disease treatment.
Carbidopa: Another AADC inhibitor used in combination with levodopa.
Methyldopa: An antihypertensive agent that also inhibits AADC
Uniqueness
This compound is unique due to its specific inhibition of AADC and its role as a metabolite of benserazide. Unlike carbidopa, it does not cross the blood-brain barrier, making it effective in peripheral inhibition of AADC without central side effects .
属性
IUPAC Name |
4-(hydrazinylmethyl)benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUGVIPWPSKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189718 | |
| Record name | 2,3,4-Trihydroxybenzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-72-0 | |
| Record name | 2,3,4-Trihydroxybenzylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trihydroxybenzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-TRIHYDROXYBENZYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D387W7W5XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,3,4-Trihydroxybenzylhydrazine?
A1: this compound is a potent inhibitor of dopa decarboxylase, an enzyme responsible for converting L-3,4-dihydroxyphenylalanine (L-dopa) into dopamine. [, , , ] Unlike some inhibitors that primarily act outside the brain, this compound demonstrates both central and peripheral inhibition of this enzyme. [] This means it can impact dopamine production both within the brain and in peripheral tissues like the heart and kidneys.
Q2: Are there differences in the effects of this compound compared to other dopa decarboxylase inhibitors?
A3: Yes, this compound distinguishes itself from other dopa decarboxylase inhibitors by its ability to act both centrally and peripherally. [] For instance, the inhibitor α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl) propionic acid (MK 485) primarily inhibits dopa decarboxylase outside the brain. [] This difference in site of action leads to contrasting blood pressure responses when administered with L-dopa. While MK 485 allows for a hypotensive effect due to unimpeded central dopamine production, this compound, with its central action, prevents this effect. [] This highlights the importance of understanding the specific properties of different dopa decarboxylase inhibitors in a research context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


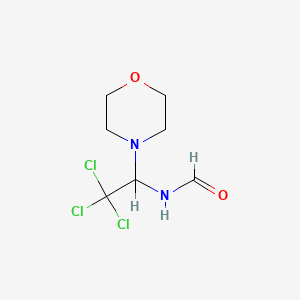
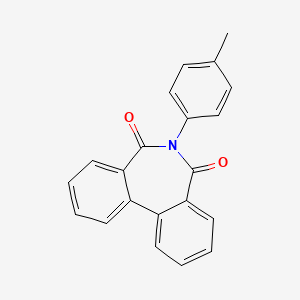

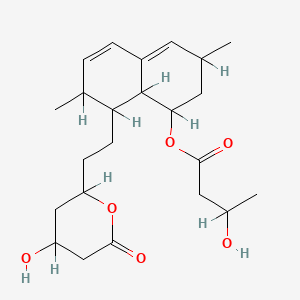
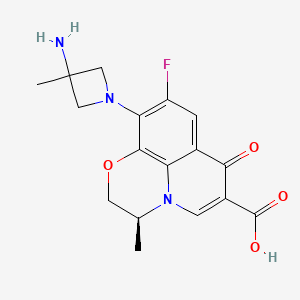
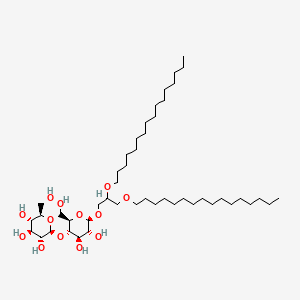

![(2S,6S,9S,10S,11S,12S,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol](/img/structure/B1222130.png)
